2-(Furan-3-yl)nicotinic acid
Overview
Description
2-(Furan-3-yl)nicotinic acid is an organic compound that features both a furan ring and a nicotinic acid moiety The furan ring is a five-membered aromatic ring containing one oxygen atom, while the nicotinic acid moiety is a pyridine ring with a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-3-yl)nicotinic acid typically involves the coupling of a furan derivative with a nicotinic acid derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a furan boronic acid with a nicotinic acid halide in the presence of a palladium catalyst and a base . The reaction conditions usually include a solvent such as ethanol or water, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-3-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitrating agents can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
Scientific Research Applications
2-(Furan-3-yl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of polymers, resins, and other materials with specific properties
Mechanism of Action
The mechanism of action of 2-(Furan-3-yl)nicotinic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The furan ring and nicotinic acid moiety can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which can influence the compound’s binding affinity and specificity. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
2-(Furan-3-yl)nicotinic acid can be compared with other similar compounds, such as:
Furan-2-carboxylic acid: A simpler furan derivative with a carboxylic acid group.
Nicotinic acid: The parent compound with a pyridine ring and a carboxylic acid group.
2-(Thiophen-3-yl)nicotinic acid: A similar compound where the furan ring is replaced with a thiophene ring.
The uniqueness of this compound lies in its combination of the furan ring and nicotinic acid moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-(furan-3-yl)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10(13)8-2-1-4-11-9(8)7-3-5-14-6-7/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHCYBJJLOVNEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=COC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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